Tris(tetrabutylammonium) hexakis(cyano-C)ferrate chemical properties
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate chemical properties
An In-Depth Technical Guide to Tris(tetrabutylammonium) hexakis(cyano-C)ferrate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Tris(tetrabutylammonium) hexakis(cyano-C)ferrate, a coordination complex of significant interest in chemical synthesis, electrochemistry, and materials science. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties and applications.
Introduction and Significance
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate, also known as tetrabutylammonium hexacyanoferrate(III), is a coordination compound consisting of a central hexacyanoferrate(III) anion, [Fe(CN)₆]³⁻, and three bulky tetrabutylammonium cations, [N(C₄H₉)₄]⁺.[1] The unique pairing of a hydrophilic, redox-active anion with large, lipophilic cations imparts distinct solubility and reactivity characteristics, making it a versatile tool in various scientific domains.
The primary utility of this compound stems from its ability to function as a phase-transfer catalyst and a clean, single-electron oxidant.[1] Unlike its inorganic counterparts (e.g., potassium ferricyanide), the tetrabutylammonium salt exhibits enhanced solubility in organic solvents, allowing the redox-active iron center to participate in reactions in non-aqueous media. This property is critical for synthetic chemists seeking to perform oxidation reactions on organic substrates that are otherwise immiscible with water.
Physicochemical and Structural Properties
The compound's physical and chemical behaviors are a direct consequence of its ionic structure. The large, non-polar alkyl chains of the tetrabutylammonium cations effectively shield the charge of the hexacyanoferrate anion, reducing the lattice energy and promoting solubility in organic solvents.
Core Properties Summary
| Property | Value | Reference |
| Molecular Formula | C₅₄H₁₀₈FeN₉ | [2][3] |
| Molecular Weight | 939.34 g/mol | [1][2][3] |
| CAS Number | 14589-06-1 | [2][3] |
| Appearance | Yellow to orange solid | Inferred from common iron(III) cyanide complexes. |
| Decomposition Point | 262–263 °C | [1][3] |
| Solubility | Water: 0.1 g/mL. Soluble in many organic solvents (e.g., acetonitrile, dichloromethane). | [1][3] |
Structural Analysis
The core of the compound is the octahedral [Fe(CN)₆]³⁻ anion, where an iron(III) center is coordinated to six cyanide ligands through the carbon atom. This arrangement is a classic example of a stable, low-spin d⁵ transition metal complex. The three tetrabutylammonium cations are electrostatically associated with the anion.
Caption: Structure of the [Fe(CN)₆]³⁻ anion with associated cations.
Redox Chemistry and Mechanism of Action
The compound's primary chemical utility is derived from the reversible one-electron reduction of the iron center.[1]
[Fe(CN)₆]³⁻ (ferricyanide) + e⁻ ⇌ [Fe(CN)₆]⁴⁻ (ferrocyanide)
This redox couple is well-behaved and electrochemically reversible. The standard redox potential for this reaction is approximately +0.36 V versus the normal hydrogen electrode (NHE).[4] This positive potential makes the ferricyanide complex a moderately strong oxidizing agent, capable of abstracting an electron from a wide range of substrates.
The mechanism of action involves the transfer of an electron from a substrate to the iron(III) center, which is subsequently reduced to iron(II).[1] The bulky tetrabutylammonium cations do not participate directly in the electron transfer but are crucial for transporting the anionic iron complex into an organic phase where it can interact with the substrate.
Spectroscopic Characterization
Definitive identification of the compound relies on a combination of spectroscopic techniques.
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the C≡N triple bond stretch. For the ferricyanide (Fe³⁺) state, this peak typically appears around 2114 cm⁻¹. Upon reduction to ferrocyanide (Fe²⁺), this peak shifts to a lower frequency (~2040 cm⁻¹) due to increased π-backbonding from the more electron-rich Fe²⁺ center to the π* orbitals of the cyanide ligand.[5] This shift is a powerful diagnostic tool for monitoring the oxidation state of the iron.
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UV-Visible Spectroscopy: The hexacyanoferrate(III) ion has characteristic absorption bands in the UV-visible region, notably around 310 and 420 nm, which contribute to its color.[4] The disappearance of these bands can be used to monitor the progress of its reduction reactions.[4]
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Mössbauer Spectroscopy: This technique is highly sensitive to the local environment and oxidation state of the iron nucleus. It can be used to confirm the +3 oxidation state of the iron and to detect the presence of any iron(II) impurities.[6]
Synthesis, Handling, and Stability
General Synthesis Protocol
The synthesis is typically achieved via a straightforward salt metathesis (ion exchange) reaction in an aqueous solution.
Caption: General workflow for the synthesis of the target compound.
Causality: The driving force for this reaction is the low aqueous solubility of Tris(tetrabutylammonium) hexakis(cyano-C)ferrate compared to the starting materials and the potassium bromide byproduct. This causes the desired product to precipitate from the solution upon mixing, allowing for easy isolation.
Stability and Safe Handling
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Chemical Stability: The compound is stable under normal laboratory conditions.[7]
-
Thermal Stability: It is thermally stable up to its decomposition temperature of 262-263 °C.[1][3]
-
Incompatibilities: Avoid strong acids and strong reducing agents. Contact with strong acid can liberate highly toxic hydrogen cyanide (HCN) gas.
-
Hazardous Decomposition: Under excessive heat, decomposition may produce carbon oxides, nitrogen oxides (NOx), iron oxides, and hydrogen cyanide.[7]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling the compound.
Core Applications
Phase-Transfer Oxidant
This is the most prominent application. The compound facilitates the oxidation of organic substrates in non-polar solvents. The tetrabutylammonium ions act as a "liquid membrane," carrying the ferricyanide anion from an aqueous or polar phase into the organic phase where the reaction occurs.
Redox Mediator in Electrochemistry
Due to its well-defined and reversible redox behavior, the [Fe(CN)₆]³⁻/⁴⁻ couple is often used as a standard or mediator in electrochemical studies. The tetrabutylammonium salt allows these studies to be conducted in a variety of non-aqueous electrolytes.
Precursor in Materials Synthesis
It serves as a precursor for the synthesis of other advanced materials, including Prussian blue analogues and other coordination polymers.[8] The controlled decomposition or reaction of this compound can yield nanostructured materials with interesting magnetic, electronic, or catalytic properties.[9]
Experimental Protocol: Characterization by Cyclic Voltammetry
This protocol describes the standard procedure for characterizing the redox properties of Tris(tetrabutylammonium) hexakis(cyano-C)ferrate.
Objective: To determine the formal potential (E°') and assess the electrochemical reversibility of the [Fe(CN)₆]³⁻/⁴⁻ redox couple in an organic solvent.
Materials and Reagents:
-
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte
-
Acetonitrile (CH₃CN), anhydrous electrochemical grade
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/Ag⁺ or pseudo-reference)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile. Dissolve a small amount of Tris(tetrabutylammonium) hexakis(cyano-C)ferrate in this solution to achieve a final concentration of approximately 1-5 mM.
-
Cell Assembly: Assemble the three-electrode electrochemical cell. Ensure the electrodes are clean and polished according to standard procedures.
-
De-aeration: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Set the potential window on the potentiostat to scan from approximately +0.8 V to -0.2 V (vs. Ag/Ag⁺). The exact window may need adjustment.
-
Set the scan rate to 100 mV/s.
-
Run the cyclic voltammetry experiment, recording several cycles until a stable voltammogram is obtained.
-
-
Analysis:
-
Measure the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal potential: E°' = (Epa + Epc) / 2.
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Calculate the peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Measure the anodic (ipa) and cathodic (ipc) peak currents. For a reversible process, the ratio ipa/ipc should be close to 1.
-
Caption: Workflow for cyclic voltammetry analysis.
Conclusion
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate is a powerful and versatile reagent for the modern chemical laboratory. Its unique solubility profile, combined with the clean and reversible redox chemistry of the hexacyanoferrate core, provides a distinct advantage over traditional inorganic oxidants. For researchers in organic synthesis, electrochemistry, and materials science, a thorough understanding of this compound's properties is essential for leveraging its full potential in developing novel synthetic methodologies and advanced functional materials.
References
-
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate - PubChem. [Link]
-
TETRABUTYLAMMONIUM HEXACYANOFERRATE(III) CAS#: 14589-06-1 • ChemWhat. [Link]
-
Hexacyano Ferrate (III) Reduction by Electron Transfer Induced by Plasmonic Catalysis on Gold Nanoparticles - PMC. [Link]
-
Post-Synthetic Cyano-Ferrate(II) Functionalization of the Metal–Organic Framework, NU-1000 - ChemRxiv. [Link]
-
Production, Characterization and Application of Ferrate(VI) in Water and Wastewater Treatments - BrJAC. [Link]
-
Ferrite Nanoparticles as Catalysts in Organic Reactions: A Mini Review - MDPI. [Link]
-
Synthesis Strategies and Biomedical Imaging Application of Iron (III) Hexacyanoferrate (II) Prussian Blue Nanoparticles - International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Tris(tetrabutylammonium) hexakis(cyano-C)ferrate | 14589-06-1 | Benchchem [benchchem.com]
- 2. Tris(tetrabutylammonium) hexakis(cyano-C)ferrate | C54H108FeN9 | CID 16218767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Hexacyano Ferrate (III) Reduction by Electron Transfer Induced by Plasmonic Catalysis on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. brjac.com.br [brjac.com.br]
- 7. fishersci.dk [fishersci.dk]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
